molecular formula C11H13BF3KO2 B7961883 Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate

Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate

Cat. No.: B7961883
M. Wt: 284.13 g/mol
InChI Key: IVNOBQGLCSJTPB-UHFFFAOYSA-N
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Description

Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate can be synthesized through the reaction of 3-(tert-butoxycarbonyl)phenylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium trifluoroborates often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, solvent composition, and reaction time to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

In Suzuki–Miyaura coupling, common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like THF or dimethylformamide (DMF). The reaction conditions typically involve heating the mixture to 80-100°C under an inert atmosphere .

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is extensively used in scientific research due to its versatility and stability. In chemistry, it is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions . In biology and medicine, it is used to create biaryl structures that are part of many bioactive compounds. Industrially, it is employed in the production of advanced materials and fine chemicals .

Mechanism of Action

The mechanism of action of potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Potassium (3-(tert-butoxycarbonyl)phenyl)trifluoroborate is compared with other organoboron compounds such as boronic acids and boronate esters. Unlike boronic acids, which can be sensitive to moisture and air, potassium trifluoroborates are more stable and easier to handle . This stability makes them preferable in many synthetic applications. Similar compounds include:

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and application in specific reactions.

Properties

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3O2.K/c1-11(2,3)17-10(16)8-5-4-6-9(7-8)12(13,14)15;/h4-7H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNOBQGLCSJTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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